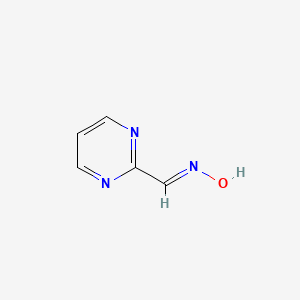
(E)-2-Pyrimidinecarboxaldehyde oxime
Descripción general
Descripción
(E)-2-Pyrimidinecarboxaldehyde oxime, also known as E2PcOx, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrimidine, which is an important heterocyclic aromatic compound found in many natural products. E2PcOx is an oxime, meaning it is a compound containing a functional group with the formula R2C=NOH. Due to its unique structure, E2PcOx has been studied for its ability to act as a catalyst for a variety of reactions.
Aplicaciones Científicas De Investigación
Structural and Molecular Studies
(E)-2-Pyrimidinecarboxaldehyde oxime has been a subject of structural studies. For instance, anti-4-pyrimidinecarboxaldehyde oxime has been analyzed for its crystal and molecular structure, revealing its crystallization in the monoclinic system and the formation of infinite chains through hydrogen bonds (Martínez-Ripoll & Lorenz, 1973).
Conformational Analysis
The compound has also been the focus of theoretical conformation studies. Analyses using various methods such as EHT, INDO, and PCILO predict low rotation barriers, suggesting a model of geometrical flexibility in solution (Hwang & Kuska, 1978).
Chemistry and Reactivity
Research into the chemistry of pyrimidinecarboxaldehydes, including the oxime of (E)-2-Pyrimidinecarboxaldehyde, has explored their reactivity and transformations. This includes studies on hydrolysis, rearrangements, and reactions with various compounds, contributing to a better understanding of pyrimidine chemistry (Bell, McGuire, & Freeman, 1983).
Synthesis and Applications in Natural Products
The compound has been utilized in synthetic routes towards natural products. For example, approaches to oximidines and lobatamides involve the coupling reactions of pyrimidinecarboxaldehyde oxime derivatives (Raw & Taylor, 2000).
Environmental Chemistry
In the field of environmental chemistry, studies have focused on the oxidation of pyrimidine derivatives and their applications in green chemistry. This includes the development of environmentally benign protocols for the oxidation of pyrimidine compounds (Gavrilović et al., 2018).
Biomedical Applications
In biomedical research, pyrimidine analogues, including derivatives of (E)-2-Pyrimidinecarboxaldehyde oxime, are used for tracking DNA synthesis and understanding cellular processes. They play a significant role in areas like stem cell research, cancer biology, and parasitology (Cavanagh et al., 2011).
Oxidative Synthesis of Pyrimidines
The compound has been involved in research exploring the direct oxidative synthesis of pyrimidines, which is crucial for understanding and improving synthetic methodologies in organic chemistry (Heravi et al., 2009).
Study of Conformations and Hydrogen Bonds
Research on (E)-2-Pyrimidinecarboxaldehyde oxime has included the study of its isomers' conformations and hydrogen bonds, utilizing NMR spectroscopy and computational methods. This contributes to our understanding of molecular interactions and stability (Afonin et al., 2010).
Propiedades
IUPAC Name |
(NE)-N-(pyrimidin-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKGJZGTTXURLS-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Pyrimidinecarboxaldehyde oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B1449412.png)








![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)


